2-Pyridin-2-ylpyrimidine-5-carbaldehyde

Vue d'ensemble

Description

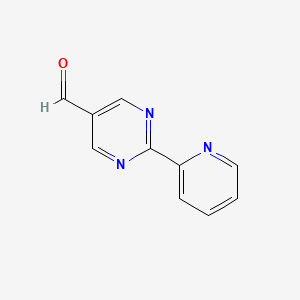

2-Pyridin-2-ylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H7N3O. It is characterized by the presence of both pyridine and pyrimidine rings, which are fused together with an aldehyde functional group at the 5-position of the pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-2-ylpyrimidine-5-carbaldehyde typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation steps. One common method involves the reaction of 2-aminopyridine with 2-chloro-5-formylpyrimidine under basic conditions to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions, followed by purification processes such as recrystallization or chromatography to obtain high-purity product .

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: 2-Pyridin-2-ylpyrimidine-5-carboxylic acid.

Reduction: 2-Pyridin-2-ylpyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Pyridin-2-ylpyrimidine-5-carbaldehyde has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects. For instance, a series of synthesized derivatives demonstrated activity against various bacterial strains, indicating potential for development as new antibiotics .

- Anti-inflammatory Properties : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. In vitro studies have reported IC values comparable to established anti-inflammatory drugs, suggesting its potential as a treatment for inflammatory diseases .

- Anticancer Activity : Several derivatives have been evaluated for their anticancer properties. In vitro assays revealed that certain compounds derived from this compound exhibited cytotoxic effects against cancer cell lines, making them candidates for further development in cancer therapy .

Biological Imaging

The compound has been explored as a fluorescent probe in biological imaging. Its ability to selectively bind to specific biomolecules allows for enhanced visualization of cellular processes, which is crucial in understanding disease mechanisms and drug action.

Coordination Chemistry

Due to its aldehyde functional group, this compound can serve as a bidentate ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and material science applications .

Comparative Analysis of Biological Activities

Case Study 1: Anti-inflammatory Activity

A recent study synthesized novel derivatives of this compound and evaluated their anti-inflammatory activity through COX inhibition assays. Compounds showed IC values comparable to celecoxib, highlighting their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various derivatives. The study revealed that certain compounds effectively inhibited the growth of resistant bacterial strains, suggesting their utility in addressing antibiotic resistance issues .

Case Study 3: Cancer Cell Cytotoxicity

Research assessing the cytotoxic effects of synthesized derivatives on cancer cell lines demonstrated promising results, with some compounds exhibiting significant cell death at low concentrations. This positions them as potential lead compounds for further drug development .

Mécanisme D'action

The mechanism of action of 2-Pyridin-2-ylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it has been studied for its ability to inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis .

Comparaison Avec Des Composés Similaires

2-Pyridin-2-ylpyrimidine: Lacks the aldehyde group but shares the pyridine and pyrimidine rings.

2-Pyridin-2-ylpyrimidine-5-carboxylic acid: The oxidized form of 2-Pyridin-2-ylpyrimidine-5-carbaldehyde.

2-Pyridin-2-ylpyrimidine-5-methanol: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of the aldehyde functional group, which allows for a variety of chemical modifications and reactions. This functional group also contributes to its potential biological activities and applications in drug discovery .

Activité Biologique

2-Pyridin-2-ylpyrimidine-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H7N3O, characterized by a pyridine ring fused with a pyrimidine ring and an aldehyde group at the 5-position of the pyrimidine. Its unique structure allows for various chemical modifications, making it a valuable scaffold in drug discovery.

Biological Activities

This compound has been investigated for several biological activities:

1. Anticancer Activity:

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation in various lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often range from 0.87 to 12.91 μM, demonstrating effectiveness compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

2. Anti-inflammatory Effects:

The compound has shown significant anti-inflammatory activity, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays reported IC50 values as low as 0.04 μmol for COX-2 inhibition, comparable to celecoxib, a well-known anti-inflammatory drug .

3. Antimicrobial Activity:

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including E. coli and S. aureus. These findings suggest its potential use in developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition. For example, the compound has been studied for its capacity to inhibit collagen prolyl 4-hydroxylases, which play a role in fibrotic diseases .

- Cell Signaling Modulation: By binding to receptors or enzymes involved in cell signaling pathways, this compound can modulate inflammatory responses and cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Model System | IC50/ED50 Values | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.87 - 12.91 μM | |

| Anti-inflammatory | COX-2 Inhibition | 0.04 μmol | |

| Antimicrobial | Various Bacteria | Not specified |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various pyrimidine derivatives, compounds incorporating the 2-Pyridin-2-ylpyrimidine framework demonstrated superior cytotoxicity against multiple cancer cell lines compared to traditional chemotherapeutics such as etoposide. The presence of electron-donating groups significantly enhanced the anticancer efficacy of these compounds .

Propriétés

IUPAC Name |

2-pyridin-2-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-7-8-5-12-10(13-6-8)9-3-1-2-4-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKGUSHYAFNZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647957 | |

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954226-94-9 | |

| Record name | 2-(2-Pyridinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954226-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.